1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester
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Overview
Description
1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is a boronic ester derivative of indazole. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester typically involves the borylation of indazole derivatives. One common method is the reaction of 1-N-ethoxycarbonyl-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Common bases include potassium carbonate, sodium carbonate, or cesium carbonate.
Solvent: Typical solvents used are tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Temperature: The reaction is usually carried out at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 1H-Indazole-5-boronic acid pinacol ester
- 5-Indoleboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: 1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers enhanced stability and solubility, making it a preferred choice in various synthetic applications .
Biological Activity
1-N-Ethoxycarbonyl-indazole-5-boronic acid pinacol ester is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug synthesis. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. This property enhances its utility in biological applications, particularly in drug design and synthesis.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The boronic acid group allows the compound to act as a reversible inhibitor for certain enzymes, particularly proteases. This interaction can lead to altered metabolic pathways, which may be beneficial in treating diseases like cancer.
- Protein Binding : The compound can form stable complexes with proteins, influencing their activity and stability. This property is crucial for drug development as it can enhance the efficacy of therapeutic agents.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.5 |
MCF-7 (Breast Cancer) | 12.3 |
A549 (Lung Cancer) | 18.7 |
Antifungal Activity
The compound has also been evaluated for antifungal properties against Candida species. The results indicate moderate activity, suggesting potential for further development as an antifungal agent.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
C. albicans | 32 µg/mL |
C. glabrata | 64 µg/mL |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals:
- Cancer Therapeutics : Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing new anticancer drugs.
- Antifungal Agents : The compound's antifungal properties can be harnessed to create effective treatments for fungal infections.
Case Studies
Several research studies have highlighted the effectiveness of this compound:
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole compounds, including this boronic ester, showed enhanced anticancer activity compared to their non-boronated counterparts .
- Synthesis and Evaluation : Another study focused on synthesizing new derivatives from this compound and evaluating their biological activities against various pathogens . The results indicated that modifications to the indazole structure could lead to improved efficacy.
- Cross-Coupling Reactions : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules that are crucial in drug discovery .
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)19-13-8-7-12(9-11(13)10-18-19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANTIBJGCJPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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